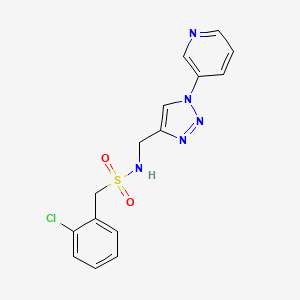![molecular formula C21H14N2O5S B2705250 [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate CAS No. 957481-51-5](/img/structure/B2705250.png)
[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate, also known as CNPSA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CNPSA is a chiral sulfoxide that has a unique structure and interesting properties that make it a promising candidate for use in various applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties : This compound and its derivatives have been synthesized and studied for their chemical properties. For instance, Roose, Anteunis, and Tavernier (2010) reported on the synthesis of similar compounds, focusing on their chemical characteristics like acidity and color properties in solution (Roose, Anteunis, & Tavernier, 2010).
Organic Synthesis : Kobayashi et al. (2006) explored the use of related compounds in organic synthesis, specifically in the formation of 4H-1,4-benzothiazine derivatives, a process involving ring closure of certain stabilized anions (Kobayashi, Hayashi, Iitsuka, Morikawa, & Konishi, 2006).
Pharmacological Studies : A compound structurally similar to the one , 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, was studied by Gallagher et al. (1985) for its properties as a prejunctional dopamine receptor agonist (Gallagher, Lavanchy, Webster, Wilson, Hieble, & Demarinis, 1985).
Lossen Rearrangement : Thalluri et al. (2014) investigated the use of a similar compound in the Lossen rearrangement process, demonstrating its application in the synthesis of hydroxamic acids and ureas from carboxylic acids (Thalluri, Manne, Dev, & Mandal, 2014).
Catalysis and Enzymatic Studies : In a study by Singh et al. (2013), a compound related to the one was used as an organocatalyst for asymmetric Michael addition, demonstrating high yield and stereoselectivity (Singh, Singh, Kaur, Singh, Sharma, Khullar, & Mandalb, 2013).
Electrochemistry and Photocatalysis : Studies such as those by Pilard et al. (2001) and Hsieh et al. (2023) have explored the electrochemical properties and photocatalytic applications of compounds with similar structures, particularly in the context of oxidation reactions and synthesis of sulfoxides (Pilard, Fourets, Simonet, Klein, & Peters, 2001); (Hsieh, Su, Wu, & Huang, 2023).
Propiedades
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5S/c22-13-15-5-7-16(8-6-15)17-9-11-18(12-10-17)28-21(24)14-29(27)20-4-2-1-3-19(20)23(25)26/h1-12H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCSHZUQIRBLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CC(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2705174.png)

![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide](/img/structure/B2705177.png)
![4-(dimethylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2705178.png)
![4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2705179.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-propylbenzamide](/img/structure/B2705181.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2705182.png)
![1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2705186.png)
![Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate](/img/structure/B2705189.png)
